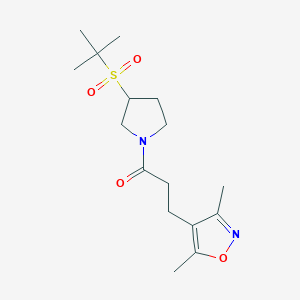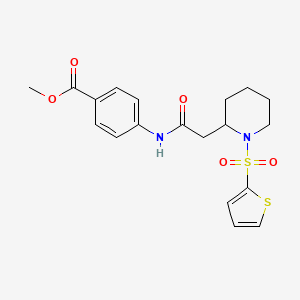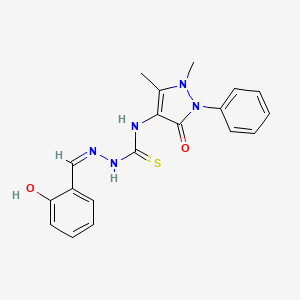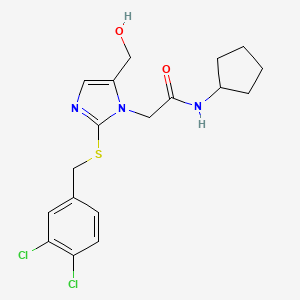
4-tert-Butyl-1,3-oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a chemical compound with the CAS Number: 1554112-75-2 . It has a molecular weight of 153.18 and its IUPAC name is 4-(tert-butyl)oxazole-2-carbaldehyde . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 4-tert-Butyl-1,3-oxazole-2-carbaldehyde is 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
4-tert-Butyl-1,3-oxazole-2-carbaldehyde is a powder . Its density is predicted to be 1.065±0.06 g/cm3 , and its boiling point is predicted to be 229.6±33.0 °C .Aplicaciones Científicas De Investigación
Antimicrobial Activity: Oxazole derivatives exhibit antimicrobial properties against various pathogens. Researchers have synthesized and screened compounds containing oxazole scaffolds for their antibacterial and antifungal effects .
Anticancer Properties: Certain oxazole derivatives demonstrate promising anticancer activity. These compounds may interfere with cancer cell growth, proliferation, or metastasis .
Antitubercular Agents: Oxazole-based molecules have been investigated as potential antitubercular agents. Their structural modifications can enhance efficacy against Mycobacterium tuberculosis .
Anti-Inflammatory Effects: Some oxazole derivatives exhibit anti-inflammatory properties, making them relevant for conditions involving inflammation .
Antidiabetic and Antiobesity Applications: Researchers have explored oxazole compounds as potential antidiabetic and antiobesity agents. These molecules may influence glucose metabolism and adipogenesis .
Antioxidant Activity: Oxazole derivatives can act as antioxidants, protecting cells from oxidative stress and damage .
Materials Science and Optoelectronics
Beyond medicinal applications, oxazole derivatives find use in materials science and optoelectronics:
OLED Materials: The compound 4-tert-Butyl-1,3-oxazole-2-carbaldehyde has been incorporated into multifunctional biopolymer films for optoelectronic applications. These films, known for their OLED (organic light-emitting diode) properties, demonstrate potential in photonics and displays .
Organic Synthesis and Building Blocks
Oxazole derivatives serve as valuable building blocks in organic synthesis. For instance:
Piperazine Derivatives: N-Boc piperazine and its derivatives, including tert-butyl-substituted compounds, play a crucial role in the synthesis of various organic compounds such as amides, sulphonamides, and Mannich bases .
Tetrazole-Containing Compounds: The synthesis of tetrazole-containing buta-1,3-diynes using tert-butyl-substituted oxazole derivatives provides access to novel five-membered heterocycles. These compounds have applications in the development of conductive and high-energy polymers .
Safety and Hazards
This compound is classified under the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-tert-butyl-1,3-oxazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTBGIMRQZUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-1,3-oxazole-2-carbaldehyde | |
CAS RN |
1554112-75-2 |
Source


|
| Record name | 4-tert-butyl-1,3-oxazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)



![2-(1H-indol-3-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2395312.png)




![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)
![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)